N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide
Description
“N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a triazole ring, an indole moiety, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-11-17(22-23-24(11)2)21-18(26)25-7-5-12(6-8-25)15-10-20-16-4-3-13(19)9-14(15)16/h3-4,9-10,12,20H,5-8H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAJLANGGAQFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)NC(=O)N2CCC(CC2)C3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions involving azides and alkynes.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Piperidine Ring Formation: The piperidine ring can be introduced through hydrogenation of pyridine derivatives or via cyclization reactions.
Coupling Reactions: The final step involves coupling the triazole, indole, and piperidine fragments using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the triazole ring or the piperidine ring, potentially leading to ring-opened products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorine-substituted indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced triazole or piperidine derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the indole moiety suggests potential interactions with biological targets such as serotonin receptors.
Medicine
Medicinally, such compounds may be explored for their potential therapeutic effects. The combination of triazole, indole, and piperidine rings is indicative of possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole moiety may interact with serotonin receptors, while the triazole ring could inhibit enzymes by coordinating with metal ions in the active site.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3-triazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide
- N-(1,5-dimethyltriazol-4-yl)-4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxamide
- N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-sulfonamide
Uniqueness
The uniqueness of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” lies in its specific combination of functional groups. The presence of a fluorine atom on the indole ring may enhance its binding affinity and selectivity for certain biological targets, while the triazole ring can provide stability and resistance to metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
